ICG Maleimide
Description
Contextualizing ICG Maleimide (B117702) as a Near-Infrared (NIR) Fluorescent Probe for Research
ICG maleimide is a thiol-reactive fluorescent dye that operates within the near-infrared (NIR) spectrum. medchemexpress.com The NIR window, typically considered to be between 700 and 1700 nanometers, offers significant advantages for biological imaging. researchgate.net Light in this range experiences reduced scattering and is minimally absorbed by biological tissues, which results in low autofluorescence. lumiprobe.com This leads to a better signal-to-noise ratio and increased sensitivity, allowing for deeper tissue penetration compared to probes that fluoresce in the visible spectrum. lumiprobe.com
The parent molecule, Indocyanine Green (ICG), is a tricarbocyanine dye that has been approved by the U.S. Food and Drug Administration (FDA) for various clinical applications. mdpi.comnih.gov this compound retains the favorable photophysical properties of ICG, with an absorption maximum around 785-789 nm and an emission maximum at approximately 812-813 nm. medchemexpress.combioacts.com These characteristics make it a powerful tool for a variety of research applications, including fluorescence microscopy and in vivo imaging. bioacts.comtocris.com
Photophysical Properties of this compound
| Property | Value |
|---|---|
| Excitation Maximum (Ex) | ~785-789 nm medchemexpress.combioacts.com |
| Emission Maximum (Em) | ~812-819 nm medchemexpress.comlumiprobe.combioacts.com |
| Molecular Weight | ~853.08 g/mol bioacts.com |
| Reactive Group | Maleimide bioacts.com |
Historical Development and Evolution of ICG Derivatives for Academic Inquiry
Indocyanine green was first developed by Kodak during World War II for photographic purposes and was approved for medical use in the 1950s. nih.govnih.gov Its initial applications in academic and clinical research focused on assessing cardiac and liver function. nih.govpsu.edu The recognition of its fluorescent properties in the NIR spectrum expanded its utility into fields like angiography. psu.eduresearchgate.net
However, the utility of the original ICG molecule in targeted molecular research was limited by its lack of a reactive group for stable covalent attachment to biomolecules. This led to the development of various ICG derivatives. iris-biotech.de Researchers sought to create versions of ICG that could be permanently linked to specific proteins, antibodies, or other molecules of interest. This drive for greater functionality resulted in the creation of ICG derivatives featuring reactive moieties such as NHS esters, and importantly, maleimide groups. iris-biotech.de These modifications transformed ICG from a passive imaging agent into a versatile tool for creating specific probes for targeted research applications. aatbio.com For example, derivatives like IR820, another NIR dye, were developed to offer improved stability and longer tissue retention compared to the original ICG. frontiersin.org
Fundamental Role of the Maleimide Moiety in Molecular Probe Design for Research
The key to this compound's functionality lies in its maleimide group. This chemical moiety is highly reactive towards sulfhydryl (or thiol) groups, which are found in the side chains of cysteine amino acids within proteins. lumiprobe.comthermofisher.com The reaction between a maleimide and a thiol, known as a Michael addition, forms a stable thioether bond. axispharm.com
This reaction is highly specific and efficient under mild, near-neutral pH conditions (typically pH 6.5-7.5), which are compatible with most biological molecules. thermofisher.comaxispharm.com At this pH, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high selectivity for cysteine residues. axispharm.com This chemoselectivity is a cornerstone of its use in bioconjugation, the process of linking molecules together to create new functional hybrids. axispharm.com By attaching the ICG fluorophore to a maleimide, researchers can selectively label proteins, peptides, and other thiol-containing biomolecules, creating stable, fluorescently tagged constructs for their studies. lumiprobe.combioacts.com While the resulting bond is generally stable, it has been noted that it can undergo a retro-Michael reaction, leading to potential cleavage in vivo, a factor that researchers must consider. prolynxinc.comnih.gov
Significance of this compound in Advancing Contemporary Bioimaging Research Techniques
The combination of NIR fluorescence and a highly specific reactive group makes this compound a significant tool in advancing modern bioimaging research. The ability to covalently attach this bright, deep-penetrating fluorophore to specific biomolecules has opened up new avenues for investigation.
Researchers can now create targeted probes to visualize and track specific cellular components, receptors, or drug delivery systems in real-time and in deep tissues. bioacts.com For instance, by conjugating this compound to an antibody, scientists can create an immunoconjugate that specifically binds to a particular type of cancer cell, allowing for precise tumor imaging. This targeted approach provides much higher contrast and specificity than the non-targeted accumulation of the original ICG molecule.
Furthermore, the evolution of imaging technology, particularly in the second near-infrared window (NIR-II, 1000-1700 nm), has renewed interest in ICG and its derivatives. researchgate.netnih.gov Although its peak emission is in the NIR-I range, ICG exhibits a fluorescence tail that extends into the NIR-II region, enabling even deeper tissue imaging with higher spatial resolution. researchgate.netnih.gov The development of probes like this compound allows researchers to leverage these advanced imaging capabilities with the precision of molecular targeting, pushing the boundaries of what can be visualized and understood within complex biological systems.
Structure
2D Structure
Properties
IUPAC Name |
4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H56N4O6S/c1-50(2)43(53(41-28-26-37-19-12-14-21-39(37)48(41)50)33-16-8-11-25-45(56)52-32-35-55-46(57)30-31-47(55)58)23-9-6-5-7-10-24-44-51(3,4)49-40-22-15-13-20-38(40)27-29-42(49)54(44)34-17-18-36-62(59,60)61/h5-7,9-10,12-15,19-24,26-31H,8,11,16-18,25,32-36H2,1-4H3,(H-,52,56,59,60,61) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXGSACLFNPENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCN4C(=O)C=CC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCN4C(=O)C=CC4=O)/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H56N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of Icg Maleimide
Strategies for the Synthesis of ICG Maleimide (B117702)
The synthesis of ICG maleimide involves the introduction of a maleimide functional group onto the core structure of an indocyanine green derivative. A common strategy is to utilize an ICG precursor that has been modified to include a reactive group, such as an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with an amine-functionalized maleimide linker to form a stable amide bond, resulting in the final this compound product.
Another approach involves the direct reaction of a modified ICG molecule containing a good leaving group with a maleimide derivative. This process typically occurs via nucleophilic substitution. Key parameters for such a synthesis include the use of an anhydrous polar aprotic solvent, like dimethyl sulfoxide (B87167) (DMSO), to dissolve the reactants and maintain stability. The reaction is generally performed under mild temperature conditions to prevent the degradation of the heat-sensitive maleimide moiety.
Development of this compound Analogs and Derivatives for Enhanced Research Properties
To improve upon the characteristics of standard ICG, various analogs and derivatives of this compound have been developed. These modifications aim to enhance properties such as aqueous stability, fluorescence quantum yield, and pharmacokinetic profiles for advanced research applications.
Synthesis of Aqua-ICG Maleimide for Improved Aqueous Stability in Research
A significant drawback of ICG is its tendency to degrade and aggregate in aqueous environments, which can lead to fluorescence quenching and altered biological interactions. researchgate.netnih.gov To address this, more hydrophilic versions of this compound have been developed. A key strategy for increasing water solubility is sulfonation. By introducing additional sulfonate (SO₃⁻) groups to the ICG scaffold, researchers have created derivatives like 6S-ICG-maleimide. researchgate.net These "Aqua-ICG" analogs exhibit improved stability in aqueous buffers, reduce non-specific binding, and are less prone to aggregation, making them more reliable probes for biological studies. nih.gov
Deuterated this compound Derivatives (e.g., ICG-d7) for Enhanced Performance
Photochemical stability is another critical property for fluorescent probes. One strategy to enhance this is through deuteration—the replacement of hydrogen atoms with their heavier isotope, deuterium. A partially deuterated form of ICG, known as ICG-d7, has been developed and is available as a maleimide derivative. google.com Research indicates that deuteration can reduce the rate of photo-oxidation. lumiprobe.com ICG-d7 shows improved stability in aqueous solutions compared to its non-deuterated counterpart, while maintaining similar absorption and emission maxima and fluorescence brightness. google.com
| Derivative | Key Feature | Advantage for Research | Reference |
| ICG-d7 | Partial deuteration of the ICG core | Improved stability in aqueous solutions over standard ICG. | google.com |
Incorporation of Polyethylene (B3416737) Glycol (PEG) Moieties for Modulating Research Characteristics
Polyethylene glycol (PEG) is a hydrophilic polymer that can be conjugated to molecules to alter their research characteristics. Incorporating PEG moieties into this compound conjugates, a process known as PEGylation, can improve water solubility, increase systemic circulation time by reducing renal clearance, and minimize non-specific uptake. acs.orgnih.gov Synthesis strategies often involve reacting an activated ICG derivative, such as an NHS ester, with a PEG molecule that has a terminal amine group (mPEG-NH2). acs.org The resulting PEG-ICG can then be functionalized with a maleimide for subsequent conjugation. Alternatively, biomolecules can be modified with PEG linkers that terminate in a maleimide group, which then reacts with a thiol-modified ICG, or vice-versa where ICG-maleimide is conjugated to a PEGylated biomolecule. acs.org
Other Functional Group Incorporations (e.g., C9, C11) for Varied Research Linkage Strategies
The optical properties of polymethine dyes like ICG are largely determined by the length of the conjugated polymethine chain that links the two heterocyclic nuclei. researchgate.netchemrxiv.org Extending this chain provides a direct method for tuning the absorption and emission wavelengths, typically shifting them further into the NIR region by approximately 100 nm for each C2H2 unit added. escholarship.orguclan.ac.uk Researchers have synthesized nonamethine (C9) and undecamethine (C11) analogs of ICG, referred to as ICG-C9 and ICG-C11. escholarship.orguclan.ac.uk While these longer-chain derivatives offer access to different spectral windows, particularly in the shortwave infrared (SWIR) region, they can sometimes exhibit lower absorption coefficients due to changes in the electronic ground state. escholarship.orgaatbio.com These analogs can be synthesized with functional handles, allowing for their conversion into maleimide derivatives for specific linkage strategies in advanced imaging research.
Multi-Step Synthetic Routes for this compound Conjugates in Research
The primary application of this compound in research is its conjugation to biomolecules, most commonly through the reaction with thiol groups. medchemexpress.com This process follows a well-defined multi-step route based on Michael addition chemistry.
A typical conjugation protocol involves several key steps:
Preparation of the Biomolecule : If the target protein or peptide contains disulfide bridges, these must first be reduced to generate free thiol groups. This is commonly achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). acs.orgspiedigitallibrary.org If DTT is used, it must be removed before adding the this compound, often by size-exclusion chromatography. spiedigitallibrary.org
Preparation of the this compound Solution : this compound is often poorly soluble in aqueous buffers. Therefore, it is first dissolved in a small amount of an anhydrous organic co-solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to create a concentrated stock solution. spiedigitallibrary.org
Conjugation Reaction : The this compound stock solution is added to the thiol-containing biomolecule in a suitable reaction buffer, typically at a pH between 6.5 and 7.5. spiedigitallibrary.org A molar excess of the dye is often used to ensure complete labeling of the available thiol groups. acs.org The reaction is usually carried out at room temperature for 30 to 60 minutes in the dark to prevent photobleaching.
Purification of the Conjugate : After the reaction, it is crucial to remove any unreacted, free this compound from the final conjugate. The most common method for purification is size-exclusion chromatography, using a resin like Sephadex G-25, which separates the larger, labeled protein from the smaller, free dye. spiedigitallibrary.org
This robust and selective conjugation chemistry allows for the creation of well-defined ICG-biomolecule conjugates for a wide array of research applications, from cellular imaging to in vivo targeted studies.
Thiol Maleimide Conjugation Chemistry: Mechanisms and Optimization in Research
Reaction Kinetics and Efficiency in ICG Maleimide (B117702) Conjugation
The kinetics of the thiol-maleimide reaction are a significant factor in its widespread use for bioconjugation.
Reaction Rate: The reaction is characterized by fast kinetics, with second-order rate constants typically ranging from 100 to 1000 M⁻¹s⁻¹, depending on the specific thiol and the pH. nih.gov
pH Influence: The reaction rate is dependent on the pKa of the thiol group and can be accelerated by increasing the pH up to 7.5. researchgate.net
Completion Time: Complete conjugation with cysteine-containing peptides is often achieved within 1 to 2 hours at room temperature.
Efficiency: The reaction proceeds with high yield, making it ideal for bioconjugation applications. axispharm.com
Below is a table summarizing the reaction kinetics:
| Parameter | Value/Condition |
| pH Range for Thiol Selectivity | 6.5–7.5 axispharm.combroadpharm.comthermofisher.com |
| Optimal pH for Conjugation | 7.2–7.5 windows.netthermofisher.com |
| Reaction Rate (Thiol vs. Amine at pH 7.0) | ~1,000-fold faster for thiols axispharm.combroadpharm.com |
| Typical Reaction Time | 1–2 hours at room temperature |
Methodological Considerations for Efficient ICG Maleimide Bioconjugation in Research
To ensure successful and efficient bioconjugation with this compound, several methodological factors must be carefully considered.
The choice of solvent is critical for the successful conjugation of this compound, which is not readily water-soluble. lumiprobe.comwindows.net
Recommended Solvents: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the preferred organic solvents for dissolving this compound to create a stock solution. lumiprobe.comwindows.netaatbio.commedchemexpress.com
Aqueous Dilution: This stock solution can then be added to the biomolecule in an aqueous buffer. Most proteins will remain soluble if the final concentration of the organic solvent is kept below 10%. windows.netthermofisher.com
Solvent Storage: It is recommended to store maleimide linkers in dry, biocompatible solvents like DMSO to prevent hydrolysis and maintain their reactivity. axispharm.com
Buffer Considerations: Buffers containing primary amines (like Tris or glycine) or sulfhydryls should be avoided as they will compete with the intended reaction. Phosphate-buffered saline (PBS) is a suitable alternative. windows.net
The following table outlines key considerations for solvent use:
| Solvent | Role and Considerations |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for creating this compound stock solution due to its ability to dissolve both reactants. lumiprobe.comwindows.netaatbio.commedchemexpress.com |
| Dimethylformamide (DMF) | An alternative to DMSO for dissolving this compound. lumiprobe.comwindows.net |
| Aqueous Buffers (e.g., PBS) | Used as the reaction medium for the biomolecule. The final concentration of organic co-solvent should be minimized. windows.net |
Oxygen Exclusion Strategies to Prevent Thiol Oxidation
Thiols are susceptible to oxidation by molecular oxygen, which can lead to the reformation of disulfide bonds and render them unavailable for conjugation. lumiprobe.comlumiprobe.com Therefore, it is crucial to implement strategies to exclude oxygen from the reaction environment.
A common and effective method is to degas the buffer solutions prior to use. lumiprobe.comlumiprobe.com This can be achieved by applying a vacuum to the buffer for several minutes or by bubbling an inert gas, such as nitrogen or argon, through the solution. lumiprobe.comtocris.comlumiprobe.com After adding the reducing agent, the reaction vial should be flushed with an inert gas before being sealed to maintain an oxygen-free atmosphere during the conjugation reaction. lumiprobe.combioacts.com In industrial-scale synthesis, nitrogen sparging is employed to keep dissolved oxygen levels below 0.5 ppm.
Incubation Conditions (Temperature, Time) for Optimal Conjugation Yields
The temperature and duration of the incubation period are key factors that influence the yield of the thiol-maleimide conjugation. The reaction is temperature-sensitive; lower temperatures result in a slower reaction rate. researchgate.net
For many applications, the conjugation reaction is carried out at room temperature (20-25°C) for 1 to 2 hours. bioacts.com In some cases, the incubation can be extended overnight at a lower temperature of 2-8°C. bioacts.comtocris.com When working with cells, a temperature of 37°C for 30 minutes has been shown to be effective. researchgate.net However, if the reaction is performed at a lower temperature, such as 4°C, the incubation time may need to be prolonged to 1-4 hours to achieve a comparable yield. researchgate.net
It is important to note that prolonged incubation times, especially at higher temperatures, can lead to the hydrolysis of the maleimide group, which reduces the conjugation efficiency. For instance, with this compound, incubation times exceeding 120 minutes can result in dominant hydrolysis.
Table 2: Representative Incubation Conditions for this compound Conjugation
| Temperature | Duration | Application Context | Reference |
| Room Temperature | 1-2 hours | General protein/peptide labeling | bioacts.com |
| Room Temperature | 60-90 minutes | Protein labeling to balance conversion and hydrolysis | |
| 2-8 °C | Overnight | Alternative for extended reaction time | bioacts.comtocris.com |
| 37 °C | 30 minutes | Cell surface conjugation | researchgate.net |
| 4 °C | 1-4 hours | Cell surface conjugation at reduced temperature | researchgate.net |
Stoichiometric Control and Molar Ratio Optimization in Conjugate Synthesis
The stoichiometry of the reactants, specifically the molar ratio of this compound to the thiol-containing molecule, is a critical parameter to control in order to achieve the desired degree of labeling and avoid unwanted side products. An excess of the maleimide reagent is generally used to ensure efficient conjugation.
For protein labeling, a starting molar ratio of 10:1 to 20:1 (dye:protein) is often recommended. tocris.comaatbio.com However, the optimal ratio can vary depending on the specific protein and the number of available cysteine residues. aatbio.com It is often necessary to perform optimization experiments with different molar ratios (e.g., 5:1, 15:1, 20:1) to determine the ideal conditions for a particular application. aatbio.com
Under-labeling can occur if the molar ratio is too low, resulting in reduced sensitivity of the final conjugate. aatbio.com Conversely, an excessive molar ratio can lead to over-labeling, which may negatively impact the biological activity or binding affinity of the protein. aatbio.com In some cases, a very high molar excess (>20:1) can even lead to precipitation of the protein.
In a case study involving the labeling of an anti-HER2 antibody, a 10:1 molar ratio of this compound to the antibody in a pH 8.8 borate (B1201080) buffer resulted in an average of 3.8 ICG molecules per antibody. For the conjugation to a nanobody, an optimal reaction efficiency was achieved with a 5:1 maleimide to protein molar ratio. researchgate.net
Characterization of Icg Maleimide and Its Conjugates in Research
Spectroscopic Analysis Methods for ICG Maleimide (B117702)
The unique spectral properties of ICG maleimide, particularly its absorption and emission in the near-infrared range, are fundamental to its application. This region of the electromagnetic spectrum offers advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological tissues. lumiprobe.comiris-biotech.de
UV-Vis Spectroscopy for Absorption Maxima Determination
UV-Vis spectroscopy is a primary technique used to determine the absorption characteristics of this compound. The absorption spectrum of this compound typically shows a strong peak in the NIR region. Various sources report the absorption maximum (λmax) to be between 785 nm and 800 nm. iris-biotech.debioacts.commedchemexpress.comiris-biotech.de For instance, some studies specify an absorption maximum of approximately 787 nm lumiprobe.comlunanano.ca, while others report values around 785 nm bioacts.com or 789 nm. medchemexpress.comaatbio.com The aggregation of ICG molecules in aqueous solutions can influence the absorption spectrum. researchgate.net
Fluorescence Profiling and Emission Spectra Analysis
Fluorescence spectroscopy is employed to characterize the emission properties of this compound. When excited with light in its absorption range, this compound emits fluorescence in the NIR region. The emission maximum is consistently reported to be above 810 nm. Specific values for the emission maximum include 812 nm bioacts.com, 813 nm medchemexpress.com, 819 nm lumiprobe.comlunanano.ca, and 822 nm. ruixibiotech.com The fluorescence intensity can be affected by the concentration of this compound due to quenching effects at higher concentrations. nih.gov
Quantum Yield Determination
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of this compound is relatively low, a characteristic of many NIR dyes. Reported values for the quantum yield of this compound are in the range of 0.09 to 0.12 in various solvents. lumiprobe.comlunanano.ca One source specifies a quantum yield of 0.12 in phosphate-buffered saline (PBS) , while others report a value of 0.09. lumiprobe.comlunanano.ca
Extinction Coefficient Measurements
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an important parameter for quantitative analysis and for determining the degree of substitution in bioconjugates. The extinction coefficient of this compound is high, indicating strong light absorption. Reported values are typically around 218,000 to 232,000 L·mol⁻¹·cm⁻¹. lumiprobe.combioacts.comlunanano.ca The Beer-Lambert law, which relates absorbance to concentration, may not hold true for ICG at high concentrations due to aggregation.
Table 1: Spectroscopic Properties of this compound
| Property | Value | References |
|---|---|---|
| Absorption Maximum (λmax) | 785 - 800 nm | lumiprobe.comiris-biotech.debioacts.commedchemexpress.comiris-biotech.delunanano.caaatbio.com |
| Emission Maximum | 812 - 822 nm | lumiprobe.combioacts.commedchemexpress.comlunanano.caruixibiotech.com |
| Quantum Yield (Φ) | 0.09 - 0.12 | lumiprobe.comlunanano.ca |
| Molar Extinction Coefficient (ε) | 218,000 - 232,000 L·mol⁻¹·cm⁻¹ | lumiprobe.combioacts.comlunanano.ca |
Advanced Spectroscopic and Optical Characterization of this compound Conjugates
The conjugation of this compound to biomolecules can alter its spectroscopic properties. These changes provide valuable information about the success of the conjugation reaction and the local environment of the dye.
Impact of Conjugation on Spectroscopic Properties (e.g., Bathochromic Shift, Fluorescence Quenching)
Bathochromic Shift: Conjugation of this compound to proteins or other biomolecules often results in a bathochromic shift, also known as a red shift, in the absorption spectrum. This shift to longer wavelengths can be on the order of 5 to 7 nm. For example, the conjugation of ICG to an antibody has been shown to shift the absorption peaks. spiedigitallibrary.org This phenomenon is attributed to changes in the local environment of the dye molecule upon binding to the larger biomolecule. researchgate.net
Fluorescence Quenching: The fluorescence of ICG can be quenched upon conjugation to a biomolecule. This reduction in fluorescence intensity can occur due to several factors, including aggregation of dye molecules on the surface of the protein or interactions with specific amino acid residues. researchgate.net A reduction in fluorescence of 20-25% has been observed upon protein conjugation. The degree of substitution (DOS), which is the number of dye molecules per protein, is a critical factor; higher DOS can lead to increased fluorescence quenching. aatbio.com
Time, Concentration, and Temperature-Dependent Absorption Spectra
The optical properties of Indocyanine Green (ICG) and its derivatives, including this compound, are highly sensitive to environmental factors such as solvent, concentration, and temperature. nih.govacs.org The absorption spectrum of ICG is particularly influenced by its concentration due to the molecule's tendency to form aggregates in aqueous solutions.
At high concentrations in water, ICG molecules form H-aggregates, which results in an absorption maximum around 700 nm. nih.gov As the solution is diluted, these aggregates dissociate into monomers, causing a shift in the main absorption peak to approximately 780 nm. nih.gov In organic solvents like ethanol (B145695), ICG primarily exists as monomers regardless of the concentration, with a consistent absorption maximum at 780 nm. nih.gov This concentration-dependent behavior is a critical consideration in research applications, as aggregation can lead to a non-linear relationship between absorbance and concentration. spiedigitallibrary.org
Studies have also investigated the time and temperature dependence of ICG's absorption spectra. acs.org The stability of ICG is a known issue, as it can degrade when exposed to light, a process known as photodegradation. This degradation is also dependent on concentration. Encapsulating ICG within nanoparticles or binding it to proteins like bovine serum albumin (BSA) can mitigate photodegradation and improve its stability over time. rsc.org Temperature can also influence the absorption spectra, with studies showing that the temperature of an aqueous solution of BSA@ICG@Bac nanoparticles increased in a dose-dependent manner upon irradiation. nih.gov
Table 1: Concentration-Dependent Absorption of ICG in Different Solvents This table summarizes the observed absorption maxima for ICG at varying concentrations in aqueous and organic environments.
| Solvent | ICG Concentration | Primary Absorption Peak (nm) | Predominant Species |
| Water | High (e.g., 500 μM) | ~700 nih.gov | H-aggregates nih.gov |
| Water | Low (e.g., 3.91 μM) | ~780 nih.gov | Monomers nih.gov |
| Ethanol | High or Low | ~780 nih.gov | Monomers nih.gov |
Optical Studies in Varied Aqueous and Biological Environments (e.g., BSA-containing water)
The optical characteristics of this compound and its conjugates are significantly influenced by the surrounding medium. In aqueous solutions, ICG's amphiphilic nature leads to poor solubility and a tendency to aggregate, which affects its fluorescence quantum yield. nih.gov However, when ICG binds to proteins in plasma, such as bovine serum albumin (BSA), its properties change. This binding enhances its stability and confines it to the vascular system. aatbio.com
In BSA-containing water, the absorption and fluorescence properties of ICG are altered. acs.org The interaction with BSA can lead to a reduction in aggregation and an increase in fluorescence intensity. For instance, the fluorescence of ICG is significantly brighter in ethanol than in water, and this difference is concentration-dependent. nih.gov At a concentration of 30 μM, the emission intensity of ICG in ethanol is about twice as bright as in water. nih.gov
The conjugation of ICG to antibodies also affects its optical properties. When ICG is linked to an antibody, the absorption peaks can shift and broaden. spiedigitallibrary.org For example, TuBB-9-ICG conjugates exhibit two absorption peaks around 730 nm and 800 nm. spiedigitallibrary.org Unlike free ICG, the spectral shape of these conjugates remains stable, and the absorbance tends to increase linearly with concentration, which is advantageous for quantitative applications. spiedigitallibrary.org
Table 2: Optical Properties of ICG in Different Environments This table outlines the key optical characteristics of ICG and its conjugates in various media.
| Compound/Conjugate | Environment | Key Optical Observation | Reference |
| ICG | Water | Forms H-aggregates, lower fluorescence. nih.gov | nih.gov |
| ICG | Ethanol | Exists as monomers, higher fluorescence. nih.gov | nih.gov |
| ICG | BSA-containing water | Reduced aggregation, enhanced stability. acs.org | acs.org |
| ICG-antibody conjugate | PBS | Stable absorption spectra with linear concentration dependence. spiedigitallibrary.org | spiedigitallibrary.org |
Light Scattering Analysis for Fluorescence Emission in Complex Matrices (e.g., agarose (B213101) gels)
The propagation of fluorescence emission from ICG and its conjugates through complex biological tissues is significantly affected by light scattering. rsc.orgrsc.org Agarose gels are often used as tissue phantoms to study these scattering effects in a controlled manner. rsc.orgrsc.orgvub.ac.be
Research has shown that near-infrared (NIR) fluorescence images of ICG-antibody conjugates can become blurred as the thickness of an agarose gel increases due to scattering. rsc.orgrsc.org In contrast, shortwave-infrared (SWIR) fluorescence images are less affected by scattering, resulting in clearer images. rsc.orgrsc.org The full width at half maximum (FWHM) of a SWIR fluorescence image of an ICG-Herceptin conjugate was found to be three times smaller than that of the corresponding NIR image after passing through a 2 mm thick agarose gel. rsc.orgrsc.org This indicates that SWIR fluorescence experiences lower scattering in the gel matrix, leading to improved image resolution. rsc.orgrsc.org
These findings are crucial for in vivo imaging applications, as reduced scattering in the SWIR region allows for deeper tissue penetration and higher-resolution imaging of targets within complex biological environments. rsc.orgrsc.org
Shortwave-Infrared (SWIR) Fluorescence Characterization
While Indocyanine Green (ICG) is primarily known as a near-infrared (NIR) fluorophore, it also exhibits fluorescence emission in the shortwave-infrared (SWIR) region, typically defined as 1,000–2,000 nm. tocris.comtocris.com This SWIR fluorescence has garnered significant interest for in vivo imaging due to reduced tissue autofluorescence and lower light scattering at these longer wavelengths, which allows for deeper tissue penetration and higher image contrast. acs.orgrsc.org
Although the peak emission of ICG is in the NIR range (around 820-830 nm), its fluorescence spectrum has a tail that extends into the SWIR window. nih.govbiorxiv.org The intensity of this SWIR emission is considerably weaker than the NIR emission. rsc.org For instance, the SWIR fluorescence intensity of an ICG-Herceptin conjugate at wavelengths over 1000 nm was found to be at least 20 times weaker than its NIR fluorescence at 830 nm. rsc.org However, this SWIR signal is still sufficiently intense to be detected by sensitive InGaAs cameras. rsc.org
The SWIR fluorescence quantum yield of an ICG-Herceptin conjugate in water has been measured to be approximately 0.5%. rsc.org Despite the lower quantum yield compared to its NIR emission, the advantages of imaging in the SWIR region often lead to a higher signal-to-background ratio and clearer images of deep-seated structures. rsc.orgrsc.org Researchers have also synthesized extended π-conjugation cyanine (B1664457) dyes based on ICG, such as ICG-C9 and ICG-C11, which have emission wavelengths further into the SWIR region (922 nm and 1010 nm in water, respectively), demonstrating efforts to develop brighter and more efficient SWIR probes. acs.org
Table 3: SWIR Fluorescence Properties of ICG and its Derivatives This table summarizes the shortwave-infrared fluorescence characteristics of ICG and related compounds.
| Compound | Emission Maxima (nm) | Quantum Yield (Φ) | Key Feature | Reference |
| ICG | >1000 | ~0.5% (for ICG-Herceptin conjugate) | Clinically approved dye with usable SWIR emission. rsc.orgtocris.com | rsc.orgtocris.com |
| ICG-d7 | 818 (also emits in SWIR) | 0.21 | Improved stability in aqueous solutions. tocris.com | tocris.com |
| ICG-C9 | 922 (in water) | Not specified | Extended π-conjugation for longer wavelength emission. acs.org | acs.org |
| ICG-C11 | 1010 (in water) | Not specified | Further extended π-conjugation for deeper SWIR emission. acs.org | acs.org |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used for the precise determination of molecular weights and the structural elucidation of chemical compounds. In the context of this compound and its conjugates, mass spectrometry plays a crucial role in verifying the successful synthesis of the compound and confirming the identity of its bioconjugates.
High-Resolution Mass Spectrometry (HRMS) for Compound Verification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is essential for the unambiguous identification of a synthesized compound. nih.gov This technique allows for the determination of the elemental composition of a molecule by measuring its mass with very high precision, typically with an error of less than 5 parts per million (ppm). nih.gov
In the synthesis of novel fluorescent probes and their derivatives, HRMS is used to confirm that the final product has the correct molecular formula. acs.orgacs.org For example, in the development of new near-infrared-II (NIR-II) fluorophores, HRMS (ESI) is used alongside other analytical methods like NMR spectroscopy to verify the chemical structure of the synthesized compounds. acs.org This verification is a critical step in ensuring the purity and identity of the chemical entity before it is used in further applications. nih.govchemrxiv.org
Electrospray Ionization Mass Spectrometry (ESI-MS) for Conjugate Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large biomolecules, such as proteins and their conjugates, without causing significant fragmentation. nih.gov This makes it an invaluable tool for characterizing this compound conjugates.
When this compound is conjugated to a protein or peptide, ESI-MS can be used to determine the stoichiometry of the resulting conjugate—that is, the number of dye molecules attached to each biomolecule. acs.orgresearchgate.net The mass spectrum of the conjugate will show a series of peaks corresponding to the biomolecule with different numbers of this compound molecules attached. By analyzing the mass difference between these peaks, researchers can confirm the successful conjugation and determine the labeling efficiency. For instance, ESI-MS has been used to analyze peptide-drug conjugates and to identify different glycoforms of proteins. nih.govresearchgate.net In the analysis of ICG, ESI-MS in positive ion mode shows a protonated molecular ion [M+H]⁺ at an m/z of 753.2. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for confirming the molecular structure of this compound and its conjugates. core.ac.uk This powerful method provides detailed information about the chemical environment of atomic nuclei, allowing for the verification of the compound's identity and the successful conjugation to other molecules. core.ac.uk
In the synthesis of novel fluorochromes, including those with maleimide groups, NMR is used to confirm the structure of the final product. For instance, in the development of a water-soluble maleimide-bearing BF2-azadipyrromethene near-infrared (NIR) fluorochrome, both ¹H NMR and mass spectrometry (MS) analysis were used to verify that the resulting product matched the expected structure. rsc.org Similarly, the structure of a DSPE-PEG-RGD@ICG micelle, where an RGD peptide is conjugated to a lipid-PEG via a maleimide group, was confirmed using ¹H NMR spectroscopy. nih.gov The disappearance of the maleimide proton peak in the NMR spectrum of the final product indicated a successful conjugation reaction. mdpi.com
While ¹H NMR is commonly used, challenges can arise with certain molecules. For example, obtaining ¹³C NMR spectra for rigid and linear dyes can be difficult due to solubility issues and the formation of aggregates in solution. uclan.ac.uk In such cases, 2D NMR techniques like COSY can be employed to show coupling and further elucidate the structure. uclan.ac.uk For complex biomolecules, a combination of 1D and 2D NMR techniques, including COSY, TOCSY, HSQC, and HMBC, is often necessary for complete structural assignment. core.ac.uk
Table 1: NMR Techniques for Structural Elucidation
| NMR Technique | Information Provided | Application in this compound Conjugate Characterization |
|---|---|---|
| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. | Confirms the presence of characteristic protons of both ICG and the biomolecule, and the disappearance of the maleimide protons upon successful conjugation. rsc.orgmdpi.com |
| ¹³C NMR | Provides information on the carbon skeleton of a molecule. | Can be challenging for large, rigid dyes due to solubility and aggregation issues. uclan.ac.uk |
| COSY | Shows correlations between coupled protons. | Helps in assigning proton signals and confirming the structure of the conjugated molecule. core.ac.ukuclan.ac.uk |
| HSQC/HMQC | Correlates proton and carbon signals that are directly bonded. | Aids in assigning carbon signals based on known proton assignments. core.ac.uk |
| HMBC | Shows long-range correlations between protons and carbons. | Helps in assembling the complete molecular structure by connecting different fragments. core.ac.uk |
Chromatographic Techniques for Purity and Conjugate Separation
Chromatographic techniques are indispensable for ensuring the purity of this compound and for separating its conjugates from unreacted starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of this compound and its conjugates. It is widely used in industrial-scale production to ensure high purity, often greater than 90% or 95%. ruixibiotech.com
In research, analytical HPLC is employed to assess the purity and stability of ICG conjugates. For instance, a stability study of an ICG-albumin binding domain conjugate used an analytical C-18 column with a water/acetonitrile (B52724) gradient to monitor the purity of the conjugate over 15 days under various storage conditions. nih.gov Similarly, the purity of a dual-labeled peptide, where IRDye 800CW (a dye with similar spectral properties to ICG) was conjugated to a peptide, was confirmed to be over 90% by HPLC. nih.gov HPLC can also be used to monitor the progress of conjugation reactions. rsc.org For purification, semi-preparative or preparative HPLC is utilized to isolate the desired conjugate from the reaction mixture. nih.govgoogle.com
The choice of mobile phase is critical for successful separation. A common mobile phase for reverse-phase HPLC of this compound conjugates consists of a gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA). nih.gov For applications requiring mass spectrometry compatibility, formic acid can be used instead of phosphoric acid. sielc.com
Fast Protein Liquid Chromatography (FPLC) is a medium-pressure chromatography technique particularly well-suited for the purification of proteins and other large biomolecules under mild conditions. abcam.com It is a preferred method for purifying this compound-protein conjugates because it helps to preserve the structural integrity and biological activity of the protein. abcam.com FPLC can be used as a purification method to remove excess, unreacted dye from the conjugate solution. tocris.combioacts.comlumiprobe.com
Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. It is a common and effective method for purifying this compound-protein conjugates. tocris.com After the conjugation reaction, the mixture is loaded onto a gel filtration column (e.g., Sephadex G-25). sigmaaldrich.commedchemexpress.comaatbio.com The larger dye-protein conjugate will elute first, while the smaller, unreacted this compound molecules are retained longer in the column, allowing for their separation. aatbio.comcosmobio.co.jp This method is frequently used to ensure that the final conjugate is free of non-conjugated dye, which is crucial for accurate downstream applications and quantitative analysis. aatbio.comsigmaaldrich.comaatbio.com
Table 2: Chromatographic Techniques for this compound and Conjugates
| Technique | Principle | Primary Use for this compound | Key Considerations |
|---|---|---|---|
| HPLC | Separation based on differential partitioning between a stationary and mobile phase under high pressure. | Purity assessment of this compound, purification of conjugates, and monitoring reaction progress. rsc.orgruixibiotech.comnih.gov | Mobile phase composition and gradient are critical for resolution. nih.gov |
| FPLC | Medium-pressure liquid chromatography for biomolecules. | Purification of this compound-protein conjugates while preserving protein structure and function. abcam.comtocris.com | Operates at lower pressures than HPLC, making it ideal for sensitive proteins. abcam.com |
| Gel Filtration | Separation based on molecular size. | Removal of unreacted this compound from protein conjugates. tocris.commedchemexpress.com | Column choice (e.g., Sephadex G-25) is important for effective separation. sigmaaldrich.com |
Fast Protein Liquid Chromatography (FPLC)
Quantitative Analysis of Conjugation Efficiency and Degree of Substitution (DOS)
A critical aspect of characterizing this compound-biomolecule conjugates is determining the efficiency of the conjugation reaction and the average number of dye molecules attached to each biomolecule, known as the Degree of Substitution (DOS). sigmaaldrich.comaatbio.comaatbio.com
The DOS is a crucial parameter as it can significantly impact the properties of the conjugate. sigmaaldrich.comaatbio.com A low DOS may result in weak fluorescence intensity, while an excessively high DOS can lead to reduced fluorescence due to quenching and may also affect the biological activity of the labeled molecule. sigmaaldrich.comsigmaaldrich.comaatbio.com The optimal DOS for most antibodies is typically between 2 and 10. sigmaaldrich.comaatbio.com
The most common method for determining the DOS of a dye-protein conjugate involves spectrophotometry. This method relies on measuring the absorbance of the purified conjugate at two specific wavelengths:
280 nm: The wavelength of maximum absorbance for most proteins. sigmaaldrich.comaatbio.com
~785-789 nm: The maximum absorbance wavelength for ICG. aatbio.com
To calculate the DOS, the following steps are typically followed:
The concentration of the purified conjugate solution is adjusted to ensure the absorbance values fall within the linear range of the spectrophotometer (usually between 0.1 and 0.9). sigmaaldrich.comaatbio.comsigmaaldrich.comaatbio.com
The absorbance of the conjugate is measured at 280 nm (A_protein) and at the maximum absorbance wavelength of ICG (A_dye).
A correction factor is applied to the absorbance at 280 nm to account for the absorbance of the dye at this wavelength.
The concentrations of the protein and the dye are then calculated using their respective molar extinction coefficients.
The DOS is determined by dividing the molar concentration of the dye by the molar concentration of the protein.
It is essential that the conjugate is free from any non-conjugated dye for an accurate DOS determination. sigmaaldrich.comaatbio.comsigmaaldrich.com The conjugation efficiency can be influenced by several factors, including the molar ratio of dye to protein used in the reaction, the protein concentration, and the pH of the reaction buffer. aatbio.comaatbio.comresearchgate.net Researchers often perform trial reactions with varying dye-to-protein molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the optimal conditions for achieving the desired DOS. aatbio.comsigmaaldrich.comaatbio.comaatbio.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| BF2-azadipyrromethene |
| DSPE-PEG-RGD |
| IRDye 800CW |
| Acetonitrile |
| Trifluoroacetic acid |
| Formic acid |
| Phosphoric acid |
Relationship Between DOS and Conjugate Fluorescence Intensity
The Degree of Substitution (DOS), which defines the number of this compound molecules attached to a single protein or antibody, is a critical parameter in the characterization of fluorescent conjugates. The DOS has a direct and complex relationship with the fluorescence intensity of the resulting conjugate. Research indicates that this relationship is not linear; both under-labeling and over-labeling can result in suboptimal fluorescence.
Proteins with a low DOS typically exhibit weak fluorescence intensity, as there are fewer fluorophores to emit light. aatbio.comaatbio.com Conversely, as the DOS increases, the fluorescence does not necessarily increase proportionally. At higher DOS levels, a phenomenon known as fluorescence quenching often occurs. aatbio.com This quenching is attributed to the close proximity of the ICG molecules on the surface of the protein, which can lead to self-quenching or aggregation-caused quenching. nih.gov This effect is observed with ICG losing its fluorescence upon binding to a protein, a property that can be leveraged to design "activatable" probes that fluoresce upon internalization and degradation within a cell. dovepress.comaacrjournals.org
Studies have shown a significant quenching capacity depending on the dye-to-antibody ratio. For instance, ICG-antibody conjugates demonstrated a 10-fold quenching for a 1:1 conjugate and a much higher 40- to 50-fold quenching for a 1:5 conjugate. aacrjournals.org Despite the higher quenching in the conjugated state, the potential for a brighter signal upon activation is greater with a higher number of dye molecules. In one study, a conjugate with a 1:5 antibody-to-ICG ratio (Tra-ICG(1:5)) produced a brighter fluorescent signal inside target cells compared to a 1:1 conjugate after an 8-hour incubation period. aacrjournals.org
The optimal DOS for most antibodies is generally recommended to be between 2 and 10, depending on the specific properties of both the dye and the protein. aatbio.comaatbio.comsigmaaldrich.com For effective labeling with this compound, a DOS of 5 to 8 moles of the dye per mole of antibody is often suggested. aatbio.comsigmaaldrich.com
Attempting to achieve a high DOS by increasing the molar ratio of dye to protein in the conjugation reaction can also lead to other undesirable outcomes, such as the formation of high molecular weight aggregates. nih.govnih.gov In a study using an amine-reactive ICG derivative (ICG-sOSu), increasing the molar reaction ratio of dye to a monoclonal antibody (panitumumab) led to a significant increase in aggregate formation and a decrease in the yield of the desired monomeric conjugate. nih.govnih.gov
| Molar Ratio (ICG-sOSu : mAb) | Desired Conjugate Yield | High Molecular Weight Aggregates |
| 5 | 72% | 14% |
| 10 | 53% | 30% |
| 20 | 19% | 51% |
| Data derived from a study on ICG-sOSu-panitumumab conjugation, illustrating the effect of reactant ratios on product distribution. nih.govnih.gov |
In some nanoparticle systems, an inverse relationship between the concentration of the ICG-conjugated nanoparticles and the fluorescence intensity has been observed, which is attributed to fluorescence reabsorption at higher concentrations. acs.org
Hydrodynamic Characterization of this compound Conjugates
The hydrodynamic characterization of this compound conjugates, which pertains to their size, shape, and behavior in solution, is crucial for understanding their in vivo distribution, transport, and clearance. The Indocyanine green (ICG) molecule itself is small, with a molecular mass of approximately 776 Da and a hydrodynamic diameter of about 1.2 nm. nih.govrsc.org However, upon conjugation to larger molecules like antibodies or encapsulation within nanoparticles, the hydrodynamic properties of the resulting entity are significantly altered.
When ICG is conjugated to proteins such as antibodies, its effective hydrodynamic diameter increases to that of the protein it is bound to. nih.gov This change is a key factor influencing how the conjugate travels through the vascular system and interacts with tissues. nih.gov
Various analytical techniques are employed to characterize the hydrodynamic properties of these conjugates. Dynamic Light Scattering (DLS) is commonly used to measure the average hydrodynamic diameter of ICG-loaded nanoparticles and micelles. Studies have reported a range of sizes for different ICG-containing nanocarriers, demonstrating how the formulation dictates the particle size.
| ICG Conjugate/Nanocarrier | Measurement Technique | Reported Hydrodynamic Diameter | Reference |
| ICG-loaded TMTP1-PEG-PLGA micelles (ITM) | DLS | ~100 nm | thno.org |
| ICG-loaded TMVP1-PEG-PLGA NPs | DLS | ~150 nm | nih.gov |
| ICG/PFCE nanoemulsions | DLS | 164.2 nm | amegroups.org |
| Hyperbranched polyglycerol (HPG) NPs | DLS | 190.1 nm | researchgate.net |
| DSNPs (core nanoparticles) | DLS | 60 nm | biorxiv.org |
| DSNPs with peptide and ICG | DLS | 94 nm | biorxiv.org |
| This table summarizes hydrodynamic diameter measurements for various ICG-containing nanoparticles from different research studies. |
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) is another critical technique for hydrodynamic characterization. It is particularly valuable for separating the desired monomeric antibody-dye conjugate from unreacted materials and, importantly, from high-molecular-weight aggregates that can form during the conjugation process. nih.govnih.gov The formation of these aggregates is a significant concern, as it alters the hydrodynamic profile and can lead to unintended biological interactions and rapid clearance. nih.gov Studies have shown that using higher molar ratios of dye-to-antibody during conjugation increases the proportion of these aggregates, underscoring the need for careful purification and characterization. nih.govnih.gov
Research Applications of Icg Maleimide in Bioimaging and Molecular Probes
General Principles of Near-Infrared (NIR) Fluorescence for Biological Research
Near-infrared (NIR) spectroscopy is a vibrational spectroscopy technique that has become a prominent analytical tool in various fields, including the qualitative and quantitative assessment of biological samples. nih.govrsc.org The NIR window, typically defined as the wavelength range from 650 to 1350 nm, is where light exhibits its maximum depth of penetration in biological tissues. wikipedia.org
The use of NIR wavelengths for fluorescence imaging in biological research offers several key advantages over visible light. One of the primary benefits is the deeper penetration of light through tissues. wikipedia.orgresearchgate.net This is because the primary absorbers of light in tissue, such as hemoglobin and water, have lower absorption in the NIR region, specifically between 650 nm and 900 nm, often referred to as the "optical window". benthamopen.com This allows for the observation of structures as deep as 10-20 mm from the surface. benthamopen.com
Furthermore, biological tissues exhibit less autofluorescence in the NIR spectrum compared to the visible range. researchgate.netlumiprobe.com Autofluorescence, the natural emission of light by biological molecules, can create a high background signal that obscures the fluorescence from the targeted labels. oxinst.com By operating in the NIR window, the signal-to-background ratio is significantly improved, leading to clearer images and enhanced detection sensitivity. lumiprobe.comnih.gov Studies have shown that autofluorescence can be reduced by over two orders of magnitude by using longer excitation wavelengths (e.g., 760 nm or 808 nm) or by detecting emission in the NIR-II window (1000-1700 nm). nih.govnih.govresearchgate.net
The reduced scattering of NIR light compared to visible light also contributes to better image resolution and contrast. oxinst.com This combination of deep tissue penetration, reduced autofluorescence, and lower scattering makes NIR fluorescence a powerful tool for in vivo imaging. researchgate.netnih.gov
The properties of NIR fluorescence enable real-time imaging of biological processes in preclinical models. bioacts.com The ability to visualize molecular events as they happen provides invaluable insights into disease progression, therapeutic response, and fundamental biology. nih.govjchestsurg.org ICG, as a fluorescent agent, has been used for real-time identification of tumors and assessment of their boundaries during surgery in preclinical studies. nih.gov For instance, real-time visualization of the thoracic duct anatomy has been successfully demonstrated in animal models using ICG-NIR fluorescence imaging. jchestsurg.org These capabilities are crucial for applications like image-guided surgery and monitoring dynamic cellular functions. benthamopen.comnih.gov
Advantages of NIR Wavelengths for Tissue Penetration and Reduced Autofluorescence in Research Systems
Labeling and Conjugation for Molecular Probes in Research
ICG maleimide (B117702) is specifically designed for the labeling and conjugation of biomolecules to create fluorescent probes for research. bioacts.comlumiprobe.com The maleimide group reacts selectively with thiol (-SH) groups, which are present in the cysteine residues of proteins and peptides, as well as in thiolated oligonucleotides. bioacts.comlumiprobe.com This reaction forms a stable thioether bond, effectively attaching the ICG fluorophore to the target molecule. bioacts.com
The specific reactivity of ICG maleimide with thiol groups allows for the precise labeling of proteins and peptides. bioacts.comlumiprobe.com This is instrumental for studying molecular interactions, tracking the movement of these molecules within cells and tissues, and understanding their functions. By labeling a protein or peptide with ICG, researchers can use fluorescence microscopy and spectroscopy to observe its localization, concentration, and interactions with other molecules in real time. For this labeling to be effective, any disulfide bonds (cystines) in the protein must first be reduced to free thiols using a reducing agent like TCEP (tris-carboxyethylphosphine). lumiprobe.com
Table 1: Key Properties of this compound for Labeling
| Property | Value/Description | Source |
|---|---|---|
| Reactive Group | Maleimide | bioacts.com |
| Target Group | Thiol (-SH) | bioacts.comlumiprobe.com |
| Excitation Max. | ~785-789 nm | bioacts.commedchemexpress.com |
| Emission Max. | ~812-819 nm | bioacts.comlumiprobe.commedchemexpress.com |
| Molecular Weight | 853.08 g/mol | bioacts.com |
A significant application of this compound is its conjugation to antibodies to create targeted imaging probes. bioacts.comiris-biotech.demdpi.com Antibodies have high specificity for their target antigens, which are often overexpressed on the surface of cancer cells or other diseased tissues. By attaching ICG to an antibody, the fluorescent signal can be specifically delivered to the target site, enabling highly sensitive and specific imaging. spiedigitallibrary.orgmdpi.com
For example, antibodies against vascular endothelial growth factor (VEGF), such as Bevacizumab, have been labeled with this compound to visualize neovascularization in animal models. arvojournals.org Similarly, anti-CD133 antibodies have been conjugated to maleimide-functionalized nanoparticles for targeting breast cancer stem cells. mdpi.com These antibody-ICG conjugates have been shown to retain their target-binding affinity and are used in preclinical research for applications like image-guided surgery and photodynamic therapy. spiedigitallibrary.orgarvojournals.org
This compound can also be used to functionalize thiol-modified oligonucleotides. lumiprobe.com This allows for the creation of fluorescently labeled DNA or RNA probes for various research applications, including the study of gene expression and nucleic acid interactions. While the direct introduction of a maleimide group during oligonucleotide synthesis is not standard, an amino-modified oligonucleotide can be reacted with a heterobifunctional linker to introduce the maleimide functionality. nih.gov An alternative method involves the direct conversion of an amine on the oligonucleotide to a maleimide. nih.gov These labeled oligonucleotides are crucial tools in molecular biology and diagnostics.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| 6-maleimide-hexanoic acid |
| AF564 |
| B20-4.1.1 |
| Bevacizumab |
| Indocyanine green (ICG) |
| This compound |
| MHI-148 |
| TCEP (tris-carboxyethylphosphine) |
Integration with Ligands and Amplification Substrates for Cellular Labeling
This compound's ability to conjugate with various molecules makes it a versatile component for creating targeted and amplified labeling systems. It can be integrated with a wide array of ligands, including antibodies, peptides, and other proteins, to direct the fluorescent signal to specific cellular targets. bioacts.comaatbio.com This targeted approach enhances the precision of cellular labeling.
Furthermore, this compound can be incorporated into amplification substrates. bioacts.combioacts.com This strategy is designed to boost the fluorescent signal, enabling the detection of low-abundance biomolecules with high sensitivity. bioacts.com The maleimide group's reactivity allows for its attachment to these substrates, which can then be used in various cellular labeling and detection assays. bioacts.com
In Vitro Research Applications
The unique properties of this compound have led to its widespread use in various in vitro research applications, providing valuable insights into cellular processes.
Cellular Labeling and Dynamics Studies
This compound is extensively used for labeling cells and studying their dynamic behavior. researchgate.net The covalent bond formed between the maleimide group and thiol groups on the cell surface or within cellular components allows for stable and long-lasting fluorescent tagging. researchgate.net This enables researchers to track cell movement, interactions, and changes over time using fluorescence microscopy. For instance, studies have employed this compound to label extracellular vesicles (EVs) to analyze their cellular uptake and trafficking. researchgate.net This method provides a means to visualize the internalization of these vesicles and their subsequent journey within the cell, contributing to our understanding of intercellular communication. researchgate.net
Fluorescence Imaging in Cell Lines
The application of this compound extends to fluorescence imaging in a variety of cell lines. bioacts.comnih.gov Its near-infrared fluorescence is particularly advantageous as it minimizes background interference from cellular autofluorescence. Researchers have utilized this compound conjugates to visualize specific cellular components and processes. For example, ICG-labeled probes have been used to track the internalization and distribution of nanoparticles within cancer cell lines, such as human gastric cancer SGC7901 cells. nih.gov Confocal microscopy of cells incubated with these probes reveals their cellular uptake and localization. thno.org
Assessment of Bioconjugate Functionality at the Cellular Level
A critical aspect of developing targeted therapies and diagnostic agents is confirming that the bioconjugate retains its intended function after labeling. This compound plays a role in these assessments. For instance, after conjugating this compound to a targeting ligand, researchers can use fluorescence-based assays to evaluate the functionality of the resulting bioconjugate at the cellular level. nih.gov This includes verifying the specific binding of the conjugate to its target receptor on cells and observing the subsequent cellular response. The fluorescence signal from the ICG moiety provides a direct readout for the presence and location of the bioconjugate. nih.gov
Preclinical In Vivo Imaging Research
The favorable in vivo properties of ICG, such as its deep tissue penetration and rapid clearance, make this compound a valuable tool for preclinical imaging research in animal models. bioacts.commedchemexpress.comaatbio.comthno.org
Tumor Visualization and Margin Delineation in Animal Models
A significant application of this compound in preclinical research is the visualization of tumors and the delineation of their margins in animal models. aatbio.com By conjugating this compound to tumor-targeting molecules like peptides or antibodies, researchers can create probes that specifically accumulate in cancerous tissues. nih.govplos.org
For example, a probe named ICG-p28, created by linking ICG to a tumor-targeting peptide, has been shown to accurately identify tumor margins in breast cancer animal models. nih.gov In these studies, the NIR fluorescence from the accumulated ICG-p28 allowed for clear visualization of the tumor, distinguishing it from surrounding healthy tissue. nih.gov This approach has demonstrated the potential to improve the precision of tumor resection by providing real-time, image-guided feedback. nih.gov Similarly, other ICG-conjugated probes have been successfully used for the in vivo imaging of glioblastoma and other cancers in mice, enabling the delineation of tumor boundaries. plos.orginforang.com The enhanced permeability and retention (EPR) effect in tumors also contributes to the accumulation of ICG-based probes in cancerous tissues. biorxiv.org
Exosome Labeling and Tracking in Animal Models
Exosomes, which are nanoscale extracellular vesicles involved in intercellular communication, are increasingly being explored as natural drug delivery vehicles. ejgm.co.ukthno.org Labeling exosomes with this compound enables their tracking in vivo, providing insights into their biodistribution and targeting capabilities.
One method for labeling involves the Michael addition reaction between the maleimide group of ICG and thiol groups present on the surface proteins of exosomes. nih.gov This creates a stable covalent bond, allowing for the tracking of the labeled exosomes. For instance, researchers have successfully labeled osteosarcoma-derived exosomes with ICG-maleimide to track them in mouse models. nih.gov
Another approach involves incubating exosomes with ICG, followed by purification to remove any unattached dye. researchgate.net This method has been used to label exosomes derived from mesenchymal stem cells for in vivo tracking studies. researchgate.net The ability to track these labeled exosomes provides crucial information for the development of exosome-based therapeutic strategies. nih.govsemanticscholar.org
Investigating Biodistribution and Pharmacokinetics of Labeled Entities in Animal Models
Understanding the biodistribution and pharmacokinetic profile of therapeutic and diagnostic agents is critical for their development. umich.edu this compound, when conjugated to various entities, serves as a fluorescent tracer to monitor their journey through the body in real-time.
Studies have utilized ICG-labeled nanoparticles and other molecules to assess their accumulation in different organs and tumors. nih.govnih.gov For instance, ICG encapsulated in thiolated gelatin nanoparticles was used to study their biodistribution in mice bearing pancreatic tumors. nih.gov The near-infrared fluorescence of ICG allows for non-invasive imaging, providing data on how modifications, such as PEGylation, affect the circulation time and tumor accumulation of the nanoparticles. nih.gov
Pharmacokinetic studies involving ICG-labeled compounds have revealed important parameters like blood circulation half-life. biorxiv.org In one study, an ICG-labeled peptide amphiphile demonstrated a significantly prolonged blood circulation half-life of approximately one hour compared to free ICG, which has a half-life of less than five minutes. biorxiv.org This extended circulation is crucial for enhancing the probability of the agent reaching its target tissue. The biodistribution of these labeled entities is often analyzed by imaging excised organs to quantify the fluorescence signal. nih.gov
Blood Flow Dynamics in Animal Models
The visualization of blood flow is essential in various research and clinical settings, including surgery and the study of vascular health. diagnosticgreen.com ICG is used to track blood flow patterns in animals due to its property of binding tightly to plasma proteins, which confines it to the vascular system. aatbio.comaatbio.com When injected into the bloodstream, ICG's fluorescence can be imaged to monitor vascular perfusion in real-time. diagnosticgreen.com This is particularly valuable for assessing tissue viability during surgical procedures. diagnosticgreen.com
Real-time Monitoring in Preclinical Surgery Models
Fluorescence-guided surgery using ICG provides surgeons with real-time visualization of anatomical structures and pathologies. diagnosticgreen.complos.org This technology has been evaluated in various preclinical animal models to optimize its use for clinical applications. plos.org
In preclinical studies for sentinel lymph node (SLN) detection in breast cancer, ICG was tested in nude mice and rabbits to determine the optimal dose and concentration for future clinical use. plos.org The system allowed for the simultaneous capture of color and fluorescent images, enabling surgeons to accurately locate and resect SLNs by following the fluorescence display. plos.org Similarly, in canine models, ICG has been used for near-infrared fluorescence imaging in cardiac surgery. bioacts.com This real-time feedback helps in guiding surgical procedures and improving their accuracy. diagnosticgreen.com
Applications in Nanotechnology and Drug Delivery Research
The maleimide functionality of this compound makes it a key component in the surface functionalization of nanoparticles for targeted drug delivery and theranostics.
Surface Functionalization of Nanoparticles (e.g., PLGA NPs)
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are widely researched as biodegradable and biocompatible drug delivery systems. mdpi.com However, a limitation of PLGA nanoparticles is the lack of functional groups on their surface for conjugation to targeting ligands. nih.gov Maleimide-functionalized PLGA nanoparticles address this issue, enabling the attachment of thiol-containing molecules like peptides and antibodies. nanosoftpolymers.com
The maleimide-thiol reaction is favored for surface functionalization due to its high selectivity for thiol groups under physiological pH, the stability of the resulting thioether bond, and its high reactivity under mild conditions. mdpi.com This "click chemistry" approach has been used to conjugate targeting ligands such as the cRGD peptide, which targets integrins overexpressed on tumor vasculature, to the surface of PLGA nanoparticles. nih.gov This functionalization has been shown to significantly enhance the accumulation of nanoparticles in tumors in animal models. nih.gov
Exosome-Based Drug Delivery and Theranostics Research (e.g., Photodynamic Therapy, Sonodynamic Therapy)
Exosomes are being engineered as carriers for theranostic agents, which combine therapeutic and diagnostic capabilities. researchgate.netresearchgate.net ICG, with its dual role as an imaging agent and a photosensitizer, is a prime candidate for such applications.
In the context of exosome-based drug delivery, ICG can be loaded into exosomes for theranostic purposes. nih.gov For example, exosomes loaded with ICG have been developed for photodynamic therapy (PDT). Upon laser irradiation, ICG generates reactive oxygen species that can induce apoptosis in tumor cells. researchgate.net Similarly, ICG can act as a sonosensitizer in sonodynamic therapy (SDT), where ultrasound is used to activate the therapeutic agent. nih.gov
To enhance tumor targeting, these ICG-loaded exosomes can be surface-modified with targeting moieties. nih.gov This combination of a natural delivery vehicle with a theranostic agent and a targeting ligand represents a promising strategy in cancer research. ejgm.co.ukmdpi.com
Monitoring Drug Distribution in Animal Models
The conjugation of this compound to therapeutic molecules or drug delivery systems is a pivotal strategy for visualizing and quantifying their distribution within living organisms. Its near-infrared (NIR) fluorescence properties are exceptionally well-suited for in vivo imaging in animal models, as light in this spectral range (700-900 nm) can penetrate tissues more deeply with reduced absorption and scattering by endogenous molecules like hemoglobin and water. lumiprobe.comresearchgate.net This results in lower autofluorescence, leading to an improved signal-to-noise ratio and enhanced sensitivity for detecting the labeled substance. lumiprobe.com The maleimide functional group facilitates the stable, covalent labeling of thiol-containing molecules, such as proteins, peptides, and specifically engineered drug carriers, forming a thioether linkage. bioacts.compeg.ink This ensures that the fluorescent signal accurately represents the location of the drug or its carrier throughout the study.
By administering these fluorescently tagged agents to animal models, researchers can non-invasively track their journey through the body in real-time. This includes monitoring their circulation time in the bloodstream, accumulation in target tissues such as tumors, and clearance by organs like the liver and kidneys. nih.gov This capability is invaluable for preclinical pharmacokinetic and biodistribution studies, offering critical insights into the efficacy and delivery mechanism of novel therapeutics.
Detailed Research Findings
Research has demonstrated the utility of this compound and other ICG derivatives in tracking a diverse array of drug delivery platforms in various animal disease models. These studies provide essential data on how the design of a drug carrier influences its biodistribution and target site accumulation.
For instance, studies involving nanoparticle-based delivery systems have shown that encapsulating or conjugating ICG allows for precise tracking of nanoparticles to tumor sites. In a study using EGFR-targeted thiolated gelatin nanoparticles loaded with ICG, researchers observed significant and sustained accumulation in pancreatic tumors in mice. nih.gov Imaging revealed that targeted nanoparticles showed a stronger and more rapid tumor signal compared to non-targeted nanoparticles and free ICG, which was not retained in the tumor. nih.gov The signal from the nanoparticle formulations remained visible in the tumor for up to 12 hours post-injection, whereas free ICG was cleared rapidly. nih.gov
Another study compared the pharmacokinetics of molecular ICG with ICG nanoparticles (ICG NPs) in mice with xenografted laryngopharyngeal carcinoma. nih.gov The molecular form of ICG was quickly eliminated, with a circulation time of about 5 minutes. nih.gov In contrast, the nanoformulation demonstrated markedly different pharmacokinetics, achieving maximum accumulation in the tumor 24 hours after administration. nih.gov This highlights how nanoparticle formulation can dramatically extend the retention of the imaging agent at the target site.
The versatility of ICG labeling extends to other nanocarriers like liposomes and micelles. In one investigation, ICG was incorporated into PEGylated liposomes, some of which were targeted with an anti-MUC-1 monoclonal antibody. nanomedicinelab.com Using multispectral optoacoustic tomography (MSOT), researchers monitored the liposomes in tumor-bearing mice and found that both targeted and non-targeted versions preferentially accumulated in the tumor. nanomedicinelab.com The targeted liposomes, however, showed rapid accumulation in the tumor periphery, suggesting binding to available MUC-1 receptors. nanomedicinelab.com Similarly, ICG-loaded polymeric micelles modified with a TMTP1 peptide for targeting cervical cancer demonstrated a significantly longer circulation half-life (20 minutes) compared to free ICG and resulted in 8 times higher ICG concentration in the blood. thno.org
The data gathered from these types of animal model studies are crucial for optimizing drug delivery systems before they can be considered for clinical trials.
The table below summarizes findings from several studies where ICG-labeled systems were used to monitor drug and carrier distribution.
| Drug Delivery System | Animal Model | Target Site / Disease Model | Key Findings |
| ICG-Encapsulated Gelatin Nanoparticles | SCID Beige Mice | Pancreatic Carcinoma (Panc-1) | EGFR-targeted nanoparticles showed stronger and more rapid tumor uptake compared to non-targeted nanoparticles. Signal was retained in the tumor for over 12 hours. nih.gov |
| ICG Nanoparticles (ICG NPs) | Mice | Laryngopharyngeal Carcinoma | Molecular ICG was cleared from circulation in ~5 minutes. ICG NPs reached maximum tumor accumulation 24 hours post-injection. nih.gov |
| Monoclonal Antibody-Targeted PEGylated Liposome-ICG | Mice | MUC-1 Positive Tumor | Targeted liposomes showed rapid accumulation in the tumor periphery. Non-targeted liposomes accumulated in the tumor center at later time points. nanomedicinelab.com |
| TMTP1-Modified ICG-Loaded Polymeric Micelles | Nude Mice | Cervical Cancer (HeLa) | Micelles had a blood half-life of 20 minutes. ICG concentration in blood was 8-fold higher than with free ICG solution. thno.org |
| ICG-Labeled Anti-VEGF Antibodies | Rats | Ocular Disease Model | Enabled non-invasive, longitudinal tracking and measurement of antibody distribution and pharmacokinetics within the eye. researchgate.net |
| ICG-Loaded Microcapsules (MCs) | Swiss Webster Mice | Healthy (Biodistribution) | The biodistribution kinetics were influenced by the size and surface coating of the microcapsules, with significant accumulation in the liver. nih.gov |
Theoretical Considerations and Modeling in Icg Maleimide Research
Theoretical Calculations Related to Molecular Structure and Reactivity
Computational studies are instrumental in understanding the molecular structure and reactivity of ICG maleimide (B117702). journalcsij.com Density Functional Theory (DFT) is a common method used to calculate the electronic structure and predict the reactivity of molecules. journalcsij.com These calculations can determine the location of frontier orbitals, which are key to understanding the molecule's role in chemical reactions. researchgate.net For instance, the maleimide group's reactivity with thiols, a critical feature for bioconjugation, can be analyzed. The maleimide group's double bond is electron-deficient, making it susceptible to nucleophilic attack by the thiolate ion, which is a deprotonated thiol. This reaction, known as a Michael addition, forms a stable thioether bond, effectively linking the ICG dye to proteins or other biomolecules containing cysteine residues.
Theoretical models also help in predicting the photophysical properties of ICG maleimide, such as its absorption and emission spectra. rsc.org By simulating how the molecule interacts with light, researchers can anticipate its performance as a fluorescent probe. These calculations are crucial for designing new dye derivatives with improved characteristics. rsc.org
Table 1: Key Molecular and Reaction Properties of this compound
| Property | Description | Significance |
| Molecular Formula | C₅₁H₅₆N₄O₆S | Defines the elemental composition of the molecule. |
| Molecular Weight | 853.1 g/mol | Important for stoichiometric calculations in conjugation reactions. |
| Reaction Mechanism | Thiol-Michael Addition | Enables covalent labeling of biomolecules through the formation of a stable thioether bond. |
| Reactive Group | Maleimide lumiprobe.com | Specifically targets thiol groups found in cysteine residues of proteins. lumiprobe.com |
| pH Dependence | Optimal at pH 6.5–7.5 for thiol selectivity. | Reaction with amines can occur at pH values above 7.5. |
Modeling of Conjugate Conformation (e.g., PEG Architecture using Neutron Scattering or Molecular Dynamics Simulations)
Once this compound is conjugated to a biomolecule, such as a protein modified with polyethylene (B3416737) glycol (PEG), its conformation and behavior can be studied using advanced modeling techniques. Molecular dynamics (MD) simulations, for example, provide a dynamic view of how the conjugate behaves in a biological environment. nih.govyoutube.comnih.gov These simulations can reveal how the PEG chains arrange themselves and whether they shield the ICG molecule, which can impact its fluorescence and interaction with other molecules. acs.orgresearchgate.net
Small-angle neutron scattering (SANS) is an experimental technique that can be used to validate the predictions of MD simulations. science.govepj-conferences.org SANS provides information about the size and shape of molecules in solution, offering a real-world check on the computational models. epj-conferences.org By combining MD simulations with SANS data, researchers can build a detailed picture of the conjugate's architecture, including the conformation of the PEG chains. acs.orgscience.gov This understanding is critical for optimizing the design of ICG-based bioprobes for specific applications. bioacts.com
Table 2: Techniques for Modeling Conjugate Conformation
| Modeling Technique | Information Provided | Application in this compound Research |
| Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational changes, and interactions at an atomic level. nih.govyoutube.comnih.gov | Predicts the 3D structure of ICG-protein conjugates and the influence of PEGylation on dye exposure. acs.orgfigshare.comuu.nl |
| Small-Angle Neutron Scattering (SANS) | Size, shape, and large-scale structure of molecules in solution. science.govepj-conferences.org | Validates computational models of PEG architecture and conjugate conformation. acs.orgscience.gov |
Fluorescence Quenching Mechanisms of ICG Conjugates in Complex Biological Systems
The fluorescence of ICG and its conjugates can be diminished, or "quenched," in biological environments. bham.ac.uk Understanding the mechanisms behind this quenching is crucial for developing brighter and more stable fluorescent probes. rsc.org One common quenching mechanism is aggregation-caused quenching (ACQ), where dye molecules stack together, leading to the formation of non-fluorescent H-aggregates. researchgate.netacs.orgnih.gov This is particularly relevant for ICG, which is known to aggregate in aqueous solutions. researchgate.net
Another significant quenching pathway is Förster Resonance Energy Transfer (FRET), where the energy from an excited ICG molecule is non-radiatively transferred to a nearby acceptor molecule. acs.orgnih.gov This can occur between ICG molecules themselves (homo-FRET) or with other molecules in the biological system. researchgate.net The efficiency of FRET is highly dependent on the distance and orientation between the donor and acceptor molecules. acs.org
Environmental factors also play a role in fluorescence quenching. Interactions with solvent molecules, oxygen, and changes in the local environment upon binding to proteins can all lead to non-radiative decay pathways, reducing the fluorescence quantum yield. bham.ac.ukrsc.org
Table 3: Fluorescence Properties and Quenching of this compound
| Parameter | Value/Description | Significance |
| Excitation Maximum | ~785 nm | Wavelength of light for optimal excitation. |
| Emission Maximum | ~812-819 nm lumiprobe.com | Wavelength of peak fluorescence emission. |
| Quantum Yield (in PBS) | ~0.09 - 0.12 lumiprobe.com | A measure of the efficiency of fluorescence. |
| Quenching upon Protein Conjugation | 20-25% reduction observed. | Indicates interaction with the protein environment affects fluorescence. |
| Quenching Mechanisms | Aggregation-Caused Quenching (ACQ), Förster Resonance Energy Transfer (FRET), environmental effects. rsc.orgresearchgate.netacs.org | Understanding these mechanisms is key to improving probe brightness and stability. rsc.org |
Data Contradiction Analysis Between Theoretical Predictions and Experimental Findings
A critical aspect of scientific research is the comparison of theoretical predictions with experimental results. sapub.org In the study of this compound, discrepancies can arise between computational models and laboratory measurements. For example, theoretical calculations might predict a certain fluorescence quantum yield, but the experimentally measured value could be lower due to unforeseen quenching mechanisms in a complex biological sample. researchgate.net
Analyzing these contradictions is vital for refining theoretical models and gaining a deeper understanding of the system. sapub.org If a simulation predicts a specific conjugate conformation that is not supported by experimental data from techniques like SANS, it may indicate that the force fields used in the simulation need to be adjusted or that certain interactions were not adequately accounted for. epj-conferences.orgsapub.org This iterative process of prediction, experimentation, and refinement drives progress in the field, leading to more accurate models and better-designed fluorescent probes. rsc.org For instance, while initial models might simplify the biological environment, experimental findings can highlight the importance of factors like non-specific binding or interactions with cellular components, which can then be incorporated into more advanced simulations. sapub.orgcolloids2025.com
Challenges and Future Research Directions
Strategies for Enhancing Photostability of ICG Maleimide (B117702) and its Conjugates for Prolonged Research Applications
A significant limitation of ICG and its conjugates is their susceptibility to photobleaching and degradation in aqueous environments, which curtails their use in long-term studies. rsc.org Research has focused on several strategies to enhance photostability.
One primary approach is the encapsulation of the dye within various nanoparticle platforms. acs.org For instance, incorporating ICG into zein-phosphatidylcholine hybrid nanoparticles has been shown to inhibit aggregation and degradation, significantly preserving its phototoxic capabilities over time. lumiprobe.com Similarly, co-assembling ICG with amino acid derivatives can create nanoparticles that offer enhanced stability against photodegradation under complex physiological conditions. science.gov Self-assembled nanobubbles, where ICG molecules are arranged at a gas-liquid interface, have also demonstrated improved fluorescence stability and quantum yield. researchgate.net
Another effective strategy involves the non-covalent complexation of ICG with macromolecules. The use of biocompatible anionic polyelectrolytes, such as poly(γ-glutamic acid) (γ-PGA), has been shown to drastically enhance the photostability of ICG in aqueous solutions at physiological temperatures. rsc.org This complexation not only protects the dye but can also improve its retention time within target tissues, like sentinel lymph nodes. rsc.org
These methods work by shielding the ICG molecule from environmental factors, such as oxygen and light exposure, that contribute to its rapid degradation. acs.org By improving the robustness of ICG maleimide conjugates, these strategies are crucial for enabling prolonged and more reliable imaging in research applications.
Development of Novel this compound Derivatives with Tailored Reactivity and Spectral Properties
The standard this compound provides a solid platform, but there is a growing need for derivatives with customized features to suit specific research questions. core.ac.uk The development of novel derivatives focuses on modifying the core cyanine (B1664457) structure to tune its spectral properties, reactivity, and in vivo behavior.
Structural modification of the heptamethine cyanine backbone is a key strategy. Research into other cyanine dyes demonstrates that altering the polymethine chain—for instance, by incorporating a cyclic structure—can increase structural rigidity. researchgate.net This modification can enhance thermal and photostability by reducing energy loss through molecular vibrations and preventing cis-trans photoisomerization. researchgate.net While some modifications have led to lower fluorescent yields, others, such as shortening the polyene chain, have resulted in significant enhancements. researchgate.net
Another approach involves creating sterically shielded cyanine dyes. One study reported the synthesis of a shielded heptamethine cyanine dye, s775z, which was functionalized with a maleimide group. acs.org This derivative exhibited superior photostability and fluorescence brightness compared to conventional cyanine dyes, demonstrating that strategic structural modifications can yield more robust imaging reagents. acs.org Furthermore, the creation of new NIR cyanines with novel linkers, such as the C4'-O-alkyl linker in FNIR-774, has been shown to confer high chemical stability and excellent optical properties, leading to superior in vivo pharmacokinetics when conjugated to antibodies. researchgate.net
Researchers are also designing next-generation dyes with emissions further into the NIR-II window (1000-1700 nm) for deeper tissue penetration and higher signal-to-background ratios. This is achieved by redesigning the cyanine molecular structure, for example by extending the heterocycle conjugation, to shift both absorption and emission wavelengths. thno.org While not always released as maleimide derivatives initially, these novel cyanine backbones provide the foundation for creating advanced, thiol-reactive probes with tailored spectral characteristics for highly specific research applications. core.ac.uk
Advancements in Conjugation Methodologies for Complex Biomolecules
The efficacy of this compound-based probes is critically dependent on the stability of the linkage formed between the maleimide group and the thiol on the target biomolecule. The conventional thiol-maleimide Michael addition reaction, while highly selective and efficient, results in a thiosuccinimide linkage that can be unstable. researchgate.netbioacts.com This bond is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which can lead to deconjugation and loss of the probe from its target. uclan.ac.uk
Significant research has been directed toward stabilizing this linkage. One innovative strategy involves a transcyclization reaction. Here, the thiosuccinimide product undergoes an intramolecular rearrangement to form a more stable six-membered ring, effectively "locking" the thioether bond and preventing the reverse reaction. uclan.ac.uk Other approaches have explored the design of maleimide analogs, such as those based on maleamic methyl esters, which form more stable conjugates compared to traditional maleimides. researchgate.net
Beyond stabilization, other advancements focus on expanding the versatility of the conjugation process. For example, methods for the on-demand cleavage of maleimide-based linkers are being developed. The use of Palladium(II) complexes allows for the efficient and quantitative removal of maleimide derivatives under aqueous conditions, which could be useful for applications requiring reversible labeling or the use of the maleimide as a temporary protecting group during complex syntheses. nih.gov Furthermore, alternative crosslinking chemistries, such as those involving haloketones, are being explored as potentially more stable replacements for maleimide-based techniques in the creation of complex bioconjugates like bispecific antibodies. acs.org
| Methodology | Principle | Key Advantage | Reference |
|---|---|---|---|
| Standard Thiol-Maleimide Addition | Michael addition of a thiol to the maleimide double bond. | High selectivity for thiols, fast kinetics. | researchgate.net |
| Transcyclization Stabilization | Intramolecular rearrangement of the thiosuccinimide adduct to a more stable ring structure. | Prevents retro-Michael reaction, increasing conjugate stability. | uclan.ac.uk |
| Maleamic Methyl Ester Analogs | Use of ring-opened maleimide derivatives for conjugation. | Forms a more stable linkage compared to traditional thiosuccinimide. | researchgate.net |
| Palladium(II)-Mediated Cleavage | Use of a palladium complex to efficiently remove the maleimide group. | Allows for on-demand detachment of the conjugate. | nih.gov |
Integration of this compound into Multi-Modal Imaging Research Platforms
To gain a comprehensive understanding of complex biological systems, researchers are increasingly combining different imaging modalities. This compound is well-suited for integration into such multi-modal platforms due to its distinct optical properties. Fluorescence imaging, with its high sensitivity and resolution, can be coupled with techniques like magnetic resonance imaging (MRI) or positron emission tomography (PET) that offer superior tissue penetration and anatomical context. researchgate.net
Nanoparticles are frequently employed as the core component of these multi-modal probes. For example, ICG can be incorporated into iron oxide nanoparticles, creating a single agent that can be detected by both fluorescence imaging and MRI. researchgate.net In one study, ICG-conjugated superparamagnetic iron oxide nanoworms were used for the multimodality imaging of breast cancer via magnetic particle imaging, NIR fluorescence, and photoacoustic imaging.
Another strategy involves creating hybrid synthons that combine the ICG fluorophore with other functional units. Researchers have developed molecules that incorporate a cyanine dye, a chelator for radiolabeling (for PET or SPECT imaging), and a reactive group for bioconjugation. A maleimide group on a biomolecule can be reacted with such a synthon, creating a dual-modality probe for both fluorescence and nuclear imaging from a single targeting agent. This approach allows for the correlation of data from different imaging techniques, providing a more complete picture of the probe's distribution and the biological processes under investigation.
Exploration of New Molecular Targets for this compound-Based Probes in Disease Research
A key area of future research is the application of this compound to develop probes for new and specific molecular targets involved in disease processes. nih.govacs.org By conjugating this compound to ligands with high affinity for specific biomarkers, researchers can create targeted agents for visualizing and studying a wide range of pathologies.
One successful example is in cancer research. The mesenchymal-epithelial transition factor (MET) is overexpressed in many oral squamous cell carcinomas (OSCC). A probe was developed by conjugating this compound to a MET-binding peptide (cMBP). This cMBP-ICG probe was able to specifically target MET-positive cancer cells, enabling the accurate detection of high-grade dysplasia and malignant lesions in preclinical models and human tissue samples.
Another strategy targets the unique microenvironment of tumors. Many cancers exhibit low extracellular pH. To exploit this, a pH Low Insertion Peptide (pHLIP) was conjugated to ICG. This pHLIP-ICG probe specifically targets the acidic environment of bladder tumors, where the peptide inserts into cell membranes, leading to a significant increase in ICG fluorescence and allowing for clear visualization of malignant lesions.
The development of such targeted probes relies on identifying disease-specific markers and designing high-affinity ligands (e.g., peptides, antibodies, or small molecules) that can be functionalized with a thiol group for conjugation with this compound. This approach holds great promise for creating highly specific tools for early disease detection and for monitoring molecular-level responses to therapeutic interventions in a research setting.
Deeper Understanding of Environmental Influences on this compound Optical Properties in Research Systems
The optical properties of ICG, and by extension its maleimide conjugates, are highly sensitive to the local microenvironment. A deeper understanding of these influences is crucial for the accurate interpretation of data from research experiments.
Key environmental factors include solvent polarity, viscosity, and dye concentration. In aqueous solutions, ICG has a strong tendency to form non-fluorescent H-aggregates, especially at high concentrations, which significantly quenches its fluorescence signal. In contrast, organic or non-polar solvents can prevent this aggregation and enhance fluorescence performance. acs.org The fluorescence quantum yield and lifetime of cyanine dyes are known to decrease in polar solvents, which can affect signal intensity in different biological compartments.
Furthermore, the binding of ICG to biomolecules, such as plasma proteins like albumin, can dramatically alter its photophysical properties. acs.org This binding can restrict the molecule's conformation, leading to a significant increase in fluorescence quantum yield and a shift in the emission spectrum. When an this compound conjugate binds to its target protein, the local environment around the dye molecule changes, which can modulate its fluorescence output. This phenomenon can be exploited, but it must be carefully characterized to avoid misinterpretation of signal changes. Understanding how factors like pH, local protein conformation, and binding events influence the dye's brightness and spectral signature is essential for designing robust quantitative assays and accurately relating fluorescence intensity to the concentration of the labeled biomolecule.
Q & A
Q. How can researchers mitigate signal attenuation of this compound in deep-tissue imaging?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
